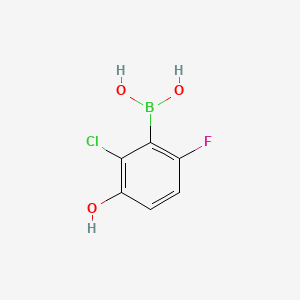

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-6-fluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQMWHTYNPPUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659368 | |

| Record name | (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-07-2 | |

| Record name | (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid is a specialized arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a hydroxyl group on the phenyl ring, imparts distinct reactivity and structural characteristics. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its critical role in the construction of complex, biologically active molecules, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Core Chemical Properties

This compound, with the CAS number 957121-07-2, possesses a molecular formula of C₆H₅BClFO₃ and a molecular weight of approximately 190.37 g/mol .[1][2][3] The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (hydroxyl) groups, in addition to the sterically demanding ortho-substituents, significantly influences its reactivity and physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 957121-07-2 | [1][2][3] |

| Molecular Formula | C₆H₅BClFO₃ | [1][4] |

| Molecular Weight | 190.37 g/mol | [1] |

| Predicted Boiling Point | 378.7±52.0 °C | [4] |

| Predicted Density | 1.58±0.1 g/cm³ | [4] |

| Predicted pKa | 7.60±0.58 | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Structural Elucidation

The synthesis of substituted phenylboronic acids like this compound typically involves a multi-step process. A common strategy begins with a correspondingly substituted bromophenol. The hydroxyl group is first protected, for example, with a BOC (tert-butyloxycarbonyl) or benzyl group. Subsequently, the aryl bromide can be converted to an organolithium or Grignard reagent, which then reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in a "one-pot" method. The final step involves acidic hydrolysis or hydrogenolysis to remove the protecting group and yield the desired hydroxyphenylboronic acid.[5]

Caption: Generalized synthetic pathway for hydroxyphenylboronic acids.

Spectral Characterization

While specific, publicly available spectral data for this compound is limited, characterization of such a molecule would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the surrounding chloro, fluoro, and hydroxyl groups. The protons of the B(OH)₂ group would likely appear as a broad singlet.

-

¹³C NMR would provide information on the carbon skeleton, with the chemical shifts of the aromatic carbons being diagnostic of the substitution pattern.

-

¹⁹F NMR is a crucial tool for fluorinated compounds, and a single resonance would be expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl and boronic acid groups, C-Cl stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8][9]

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Considerations for Sterically Hindered Boronic Acids

The ortho-substituents (chloro and fluoro groups) in this compound introduce significant steric hindrance. This can pose challenges in Suzuki-Miyaura couplings, potentially slowing down the rate of transmetalation. To overcome these steric challenges, the choice of catalyst, ligand, base, and solvent is critical. Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to facilitate the coupling of sterically demanding substrates.[11]

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid, which can be adapted for this compound. Optimization for specific substrates is highly recommended.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane, DME)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), the ligand (if necessary), and the base (2-3 eq).[12]

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the anhydrous, degassed solvent and degassed water (if using aqueous conditions) via syringe.[11]

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

Arylboronic acids are indispensable tools in the synthesis of pharmaceuticals.[9][13] The incorporation of chlorine and fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity to biological targets.[14] this compound is a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors and other targeted therapies. For instance, related substituted phenylboronic acids are key intermediates in the synthesis of drugs like Trametinib, a MEK inhibitor used in cancer therapy.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[16][17][18]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.[4][6] For long-term storage, refrigeration (2-8 °C) is recommended.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its unique substitution pattern offers opportunities for the creation of novel molecular architectures, particularly in the field of drug discovery. A thorough understanding of its properties, reactivity, and the nuances of its application in Suzuki-Miyaura cross-coupling reactions is essential for researchers aiming to leverage its synthetic utility. As the demand for complex and precisely functionalized molecules continues to grow, the importance of reagents like this compound is set to increase.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. 2abiotech.net [2abiotech.net]

- 3. CAS 957121-07-2 | 6660-7-Y2 | MDL MFCD09800886 | 2-Chloro-6-fluoro-3-hydroxybenzeneboronic acid | SynQuest Laboratories [synquestlabs.com]

- 4. This compound CAS#: 957121-07-2 [m.chemicalbook.com]

- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 6. 2-CHLORO-6-FLUOROPHENYLBORONIC ACID CAS#: 313545-32-3 [m.chemicalbook.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. capotchem.com [capotchem.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and hydroxyl functionalities on the phenylboronic acid scaffold offers a unique combination of steric and electronic properties, making it an attractive component for the synthesis of complex molecular architectures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1] This document outlines a proposed synthetic pathway, details the underlying chemical principles, and describes the analytical techniques for the thorough characterization of the final compound.

Strategic Importance in Drug Discovery

Phenylboronic acids are pivotal in modern synthetic chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.[1] The title compound, with its specific substitution pattern, is of particular interest. The presence of a chlorine atom and a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting aspects such as metabolic stability, binding affinity, and membrane permeability. The hydroxyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.

Proposed Synthesis Pathway: A Multi-Step Approach

A plausible starting material for this synthesis is 2-chloro-6-fluorophenol. The hydroxyl group needs to be protected to prevent it from interfering with the subsequent organolithium chemistry. A methoxymethyl (MOM) ether is a suitable protecting group for this purpose as it is stable to strongly basic conditions and can be readily cleaved under acidic conditions.

The key step in this proposed synthesis is the directed ortho-lithiation of the protected phenol. The fluorine atom is a known ortho-directing group for lithiation, facilitating the deprotonation of the adjacent carbon atom. This regioselectivity is crucial for the successful introduction of the boronic acid moiety at the desired position.

The final step is the deprotection of the hydroxyl group to afford the target this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of 2-Chloro-6-fluorophenol

-

To a stirred solution of 2-chloro-6-fluorophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-chloro-6-fluoro-3-(methoxymethoxy)benzene.

Step 2: ortho-Lithiation and Borylation

-

Dissolve the protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane) (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product, 2-chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester, can be used in the next step without further purification or purified by column chromatography.

Step 3: Deprotection

-

Dissolve the crude boronic acid pinacol ester in a mixture of tetrahydrofuran (THF) and hydrochloric acid (e.g., 2M HCl).

-

Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following techniques are recommended for a comprehensive analysis.

Caption: Key analytical methods for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid and the phenol. The chemical shifts and coupling constants of the aromatic protons will be indicative of their substitution pattern. The hydroxyl protons will appear as broad singlets and their chemical shifts can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the electronegative chlorine, fluorine, and oxygen atoms will exhibit characteristic downfield shifts.

-

¹⁹F NMR: Fluorine NMR will show a signal for the single fluorine atom, and its coupling to adjacent protons can further confirm the substitution pattern.

-

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. A signal in the range of 28-34 ppm is characteristic of a trigonal planar boronic acid.

Table 1: Predicted NMR Data

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Aromatic) | 6.5 - 7.5 | d, t, dd |

| ¹H (B(OH)₂) | 8.0 - 9.0 (broad s) | s |

| ¹H (Ar-OH) | 9.0 - 10.0 (broad s) | s |

| ¹³C (Aromatic) | 110 - 160 | - |

| ¹⁹F | -110 to -140 | m |

| ¹¹B | 28 - 34 | s |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion may be observed, although it can be weak. Common fragmentation pathways for phenylboronic acids include the loss of water and the cleavage of the C-B bond.

Table 2: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 191.0080 | For C₆H₆BClFO₃ |

| [M-H₂O]⁺ | 172.9975 | Loss of a water molecule |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups of the boronic acid and the phenol.

-

B-O Stretching: A strong absorption band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.

-

C-F and C-Cl Stretching: Absorptions in the fingerprint region (below 1500 cm⁻¹) will correspond to the C-F and C-Cl stretching vibrations.

Table 3: Key FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| B-O (stretching) | 1330 - 1380 | Strong |

| C-F (stretching) | 1100 - 1250 | Strong |

| C-Cl (stretching) | 700 - 850 | Strong |

Physicochemical Properties

-

Melting Point: The melting point of the purified compound should be determined and reported as a range. A sharp melting point is indicative of high purity.

-

Purity: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC), preferably with a UV detector.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Boronic acids are generally considered to be of low toxicity, but care should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined synthetic strategy, based on well-established chemical principles, offers a viable route to this valuable building block. The comprehensive characterization plan ensures the unambiguous identification and quality assessment of the final product. The availability of this compound will undoubtedly facilitate the work of researchers in drug discovery and medicinal chemistry, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

(6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid IUPAC name and structure

An In-Depth Technical Guide: (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid

Abstract

(6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid is a polysubstituted aromatic boronic acid that has emerged as a valuable building block in synthetic and medicinal chemistry. Its unique structural arrangement, featuring chloro, fluoro, and hydroxyl groups, provides a versatile scaffold for creating complex molecules with tailored properties. This guide offers a comprehensive overview of its nomenclature, structure, physicochemical properties, and synthesis. It further delves into its core applications, particularly its pivotal role in Suzuki-Miyaura cross-coupling reactions and its potential in drug discovery programs. Detailed experimental protocols and mechanistic diagrams are provided to furnish researchers, scientists, and drug development professionals with a practical and in-depth understanding of this important chemical entity.

Nomenclature, Structure, and Identification

The precise identification of a chemical reagent is foundational to reproducible scientific research. (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid is systematically named according to IUPAC conventions, which define the relationship between the boronic acid moiety and the substituents on the phenyl ring.

IUPAC Name: (6-chloro-2-fluoro-3-hydroxyphenyl)boronic acid.[1][2]

A common synonym encountered in chemical supplier catalogs and databases is 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid.[1] It is crucial for researchers to recognize both naming conventions to ensure accurate material sourcing and literature searching.

Chemical Structure

The structure features a benzene ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, a fluorine atom, and a hydroxyl group (-OH). The specific substitution pattern is critical to its reactivity and interaction with biological targets.

Caption: 2D Structure of (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid.

Key Identifiers

Quantitative data and identifiers are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 944128-98-9 (alternate: 958646-67-8) | [2][3] |

| Molecular Formula | C₆H₅BClFO₃ | [1][2][3] |

| Molecular Weight | 190.37 g/mol | [1][4] |

| SMILES | OB(C1=C(F)C(O)=CC=C1Cl)O | [1][3] |

| InChIKey | VHBSCHINLGAFRL-UHFFFAOYSA-N | [1] |

Physicochemical Properties and Safe Handling

The utility of a chemical reagent is defined by its physical properties and stability. Boronic acids possess unique characteristics that underpin their synthetic applications.

General Properties

This compound is typically supplied as a solid. Due to the boronic acid moiety, it is considered a Lewis acid.[5] At physiological pH, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[5] This equilibrium is fundamental to their mechanism of action in many biological systems, where they can form reversible covalent bonds with diols, such as those found in the active sites of certain enzymes.[5][6]

| Property | Value/Description | Source |

| Appearance | Solid (typically off-white to pale powder) | N/A |

| Purity | ≥97% (typical for research grade) | |

| Storage | Inert atmosphere, 2-8°C | [3] |

Safe Handling and Storage

As with all laboratory reagents, proper handling is paramount for safety and maintaining the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[3]

-

Handling: Use in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Hazards: While specific toxicity data for this exact compound is limited, related phenylboronic acids are classified as harmful if swallowed, and can cause skin and serious eye irritation.[7]

Synthetic Pathways: A Mechanistic Perspective

The synthesis of substituted phenylboronic acids often relies on directed ortho-metalation followed by borylation. This strategy provides excellent regiochemical control. A plausible and widely used method is the lithiation-borylation of a corresponding substituted benzene precursor.[8]

Causality in Synthesis: The choice of this pathway is deliberate. The starting material, a 1-chloro-3-fluoro-2-substituted benzene, is activated for deprotonation at a specific site. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures ensures the formation of a highly reactive organolithium intermediate without unwanted side reactions. This intermediate is then "quenched" with an electrophilic boron source, typically a trialkyl borate, to form the boronic ester, which is subsequently hydrolyzed to the desired boronic acid.[8]

Caption: General workflow for the synthesis of the title compound.

Core Applications in Chemistry

The true value of (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid lies in its application as a versatile building block.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.[6] This reaction enables the precise and efficient linkage of the substituted phenyl ring to a variety of organic halides or triflates, facilitating the construction of complex molecular architectures.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the coupling partner. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active palladium(0) catalyst.

References

- 1. 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid | C6H5BClFO3 | CID 57497261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 958646-67-8 | (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid - AiFChem [aifchem.com]

- 3. 958646-67-8|(6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid () for sale [vulcanchem.com]

- 7. (2-Chloro-6-hydroxyphenyl)boronic acid | C6H6BClO3 | CID 54758882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

The PDK1 Inhibitor GSK2334470: A Technical Guide for Cellular Signaling Research

An In-depth Examination of a Potent and Selective Tool for Interrogating the PI3K/PDK1 Signaling Axis

Executive Summary

This technical guide provides a comprehensive overview of GSK2334470, a highly potent and specific small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). Initially developed by GlaxoSmithKline, GSK2334470 has emerged as an invaluable research tool for dissecting the intricate roles of PDK1 in various cellular processes, including growth factor signaling, protein synthesis, metabolism, and cell survival. This document details the compound's mechanism of action, key physicochemical properties, and practical guidance for its application in laboratory settings. Furthermore, it provides a curated list of suppliers and outlines established experimental protocols, offering researchers, scientists, and drug development professionals a thorough resource for utilizing GSK2334470 to investigate the PI3K/PDK1 signaling network and its implications in health and disease.

Introduction: Unraveling the Role of a Master Kinase Regulator

A Note on Chemical Identity: The CAS number 957121-07-2 has been associated in some chemical databases with 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid. However, in the context of biological research and drug discovery, this CAS number is more prominently and authoritatively linked to the potent PDK1 inhibitor, GSK2334470. This guide will focus exclusively on the latter compound.

3-phosphoinositide-dependent protein kinase 1 (PDK1) serves as a critical upstream kinase in the PI3K signaling pathway, a cascade frequently dysregulated in cancer and other diseases.[1][2] PDK1 is responsible for the phosphorylation and subsequent activation of a host of AGC family kinases, including Akt, S6K, SGK, and RSK, which in turn regulate a wide array of cellular functions.[1][3] Given its central role, the specific inhibition of PDK1 has been a long-standing goal for both basic research and therapeutic development.

GSK2334470 has been characterized as a novel and highly specific inhibitor of PDK1, demonstrating remarkable potency and selectivity.[1] This attribute makes it a superior tool for elucidating the precise downstream consequences of PDK1 inhibition, minimizing the confounding off-target effects often associated with less specific kinase inhibitors.[2][4] This guide aims to provide a detailed understanding of GSK2334470 and its application as a precise molecular probe.

Physicochemical Properties and Formulation

A clear understanding of the physicochemical properties of GSK2334470 is essential for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 957121-07-2 (also cited as 1227911-45-6) | [5][6][7] |

| Molecular Formula | C₂₅H₃₄N₈O | [6] |

| Molecular Weight | 462.59 g/mol | [6][8] |

| IUPAC Name | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide | |

| Appearance | Solid | [6] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (≥46.3 mg/mL), Ethanol (≥9.6 mg/mL); Insoluble in water | [6] |

| Storage | Store at -20°C | [6] |

Formulation for In Vitro and In Vivo Studies:

For in vitro cell-based assays, GSK2334470 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the appropriate cell culture medium before application.[5] For in vivo animal studies, the compound can be dissolved in DMSO and then diluted with PBS or saline for administration, often via intraperitoneal (IP) injection.[5]

Mechanism of Action: Potent and Selective Inhibition of PDK1

GSK2334470 exerts its biological effects through the direct and potent inhibition of PDK1's catalytic activity.

Key Mechanistic Features:

-

High Potency: GSK2334470 inhibits PDK1 with an IC₅₀ of approximately 10 nM in cell-free assays.[5][7][8]

-

Exceptional Selectivity: This inhibitor shows minimal activity against a large panel of other protein kinases, including 13 closely related AGC kinases, even at concentrations 500-fold higher than its IC₅₀ for PDK1.[1][5][7]

-

Inhibition of Downstream Signaling: By inhibiting PDK1, GSK2334470 effectively prevents the T-loop phosphorylation and subsequent activation of key downstream substrates, including SGK, S6K1, and RSK.[1][7]

-

Context-Dependent Inhibition of Akt: The inhibitory effect of GSK2334470 on Akt activation is more pronounced under conditions of weak PI3K pathway stimulation.[1] It is also more effective at inhibiting Akt mutants lacking the PH domain, suggesting a greater efficacy against cytosolic PDK1 substrates compared to those activated at the plasma membrane.[1][7]

The following diagram illustrates the central role of PDK1 in the PI3K signaling pathway and the point of intervention for GSK2334470.

Figure 1. Simplified schematic of the PI3K/PDK1 signaling pathway and the inhibitory action of GSK2334470.

Experimental Protocols and Applications

GSK2334470 has been successfully employed in a variety of research applications to probe the function of PDK1.

In Vitro Kinase Assays

To determine the direct inhibitory effect of GSK2334470 on PDK1 activity, a cell-free kinase assay can be performed.

Step-by-Step Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant active PDK1 enzyme, a suitable substrate (e.g., the peptide substrate PDKtide), and a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of GSK2334470 (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.

-

Washing: Wash the P81 papers multiple times to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporation of ³²P into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of GSK2334470 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays for Downstream Signaling

Western blotting is a standard method to assess the effect of GSK2334470 on the phosphorylation status of PDK1's downstream targets in cultured cells.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate cells of interest (e.g., HEK293, U87, or MEFs) and grow to the desired confluency.[1] Serum-starve the cells if necessary, and then pre-treat with various concentrations of GSK2334470 or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a growth factor such as IGF-1 or serum to activate the PI3K/PDK1 pathway.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of PDK1 substrates (e.g., phospho-Akt (Thr308), phospho-S6K1 (Thr229), phospho-SGK (Thr256)), as well as antibodies for the total protein levels of these kinases as loading controls.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins in response to GSK2334470 treatment.

Figure 2. Workflow for assessing the impact of GSK2334470 on downstream signaling pathways via Western blotting.

Applications in Cancer Research

GSK2334470 has been utilized to investigate the role of PDK1 in various cancers, including multiple myeloma and melanoma.[2][6] Studies have shown that it can inhibit cell proliferation, induce apoptosis, and potentially overcome drug resistance in cancer cell lines.[2][4] In combination with other targeted therapies, such as mTOR inhibitors, GSK2334470 has demonstrated synergistic anti-tumor activity in vitro and in xenograft models.[4][6]

Commercial Suppliers

GSK2334470 is available for research purposes from several reputable suppliers of biochemicals and reagents.

| Supplier | Website |

| MedchemExpress | --INVALID-LINK-- |

| Selleck Chemicals | --INVALID-LINK-- |

| APExBIO | --INVALID-LINK-- |

| ProbeChem | --INVALID-LINK-- |

| Tocris Bioscience | --INVALID-LINK-- |

Note: Availability may vary by region. It is recommended to consult the respective websites for the most current product information and purchasing details.

Conclusion

GSK2334470 stands out as a powerful and selective pharmacological tool for the interrogation of PDK1-mediated signaling. Its high potency and specificity allow for a precise dissection of the roles of PDK1 and its downstream effectors in a multitude of biological processes. This guide has provided a comprehensive overview of its properties, mechanism of action, and practical applications, equipping researchers with the necessary knowledge to effectively incorporate this inhibitor into their experimental designs. As our understanding of the complexities of cellular signaling continues to evolve, tools like GSK2334470 will remain indispensable in the quest to unravel disease mechanisms and develop novel therapeutic strategies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. selleckchem.com [selleckchem.com]

Physical and chemical properties of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 957121-07-2). As a trifunctional aromatic building block, this compound holds significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring chloro, fluoro, hydroxyl, and boronic acid moieties—offers multiple avenues for chemical modification and imparts specific electronic and steric properties. This document details its structural and physicochemical characteristics, explores its reactivity with a focus on the Suzuki-Miyaura cross-coupling reaction, provides standardized protocols for its use and characterization, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Compound Identification and Structural Properties

This compound is a substituted arylboronic acid, a class of compounds renowned for their utility in carbon-carbon bond formation.[1] The arrangement of substituents on the phenyl ring creates a sterically hindered and electronically distinct molecule, which influences its reactivity and physical properties.

The structure incorporates an ortho-chloro and an ortho-fluoro group relative to the boronic acid, which can present challenges in reactions like Suzuki-Miyaura couplings but can be overcome with modern catalytic systems.[2] The meta-hydroxyl group provides an additional site for functionalization or can influence the molecule's acidity and solubility.

References

Unveiling the Spectroscopic Signature of 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid: A Technical Guide for Advanced Research

Introduction: The Pivotal Role of Spectroscopic Analysis in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, a polysubstituted aromatic compound, represents a class of molecules with significant potential as building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The interplay of its electron-withdrawing halogen substituents (chlorine and fluorine), the electron-donating hydroxyl group, and the versatile boronic acid moiety creates a unique electronic and structural profile. Understanding this profile through spectroscopic analysis is not merely a routine procedural step; it is a critical endeavor that informs reaction kinetics, impurity profiling, and the rational design of new molecular entities.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The spatial arrangement of the substituents and their electronic effects dictate the chemical environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of its substituents on the aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid and the phenol. The chemical shifts are influenced by the electronic environment created by the substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 9.5 - 10.5 | Broad Singlet | - | B(OH)₂ |

| ~ 8.5 - 9.5 | Broad Singlet | - | Ar-OH |

| ~ 7.0 - 7.2 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 | H-5 |

| ~ 6.8 - 7.0 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-H) ≈ 1-2 | H-4 |

Causality Behind Predicted ¹H NMR Assignments:

-

B(OH)₂ and Ar-OH Protons: The protons of the boronic acid and phenolic hydroxyl groups are acidic and readily exchange with trace amounts of water in the solvent. This rapid exchange typically results in broad singlet signals. Their chemical shifts can vary significantly with concentration, temperature, and solvent.[1]

-

Aromatic Protons (H-4 and H-5): The aromatic region will display an AX system for the two adjacent protons.

-

H-5: This proton is ortho to a hydrogen and meta to the electron-withdrawing chlorine and fluorine atoms. It is also para to the electron-donating hydroxyl group. The net effect is a downfield shift. It will appear as a doublet of doublets due to coupling with H-4 (ortho-coupling, ~8-9 Hz) and the fluorine at C-6 (meta-coupling, ~2-3 Hz).

-

H-4: This proton is ortho to H-5 and the electron-donating hydroxyl group, and meta to the boronic acid group. The hydroxyl group's donating effect will shield this proton, shifting it upfield relative to H-5. It will appear as a doublet of doublets due to ortho-coupling with H-5 (~8-9 Hz) and a smaller meta-coupling to the fluorine at C-6, though this may not be well-resolved.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Key Influencing Factors |

| ~ 160 - 165 (d, ¹JCF ≈ 240-250 Hz) | C-6 | Direct attachment to highly electronegative fluorine. |

| ~ 150 - 155 | C-3 | Attached to the electron-donating hydroxyl group. |

| ~ 135 - 140 (d, ²JCF ≈ 15-20 Hz) | C-2 | Attached to chlorine and adjacent to fluorine. |

| ~ 130 - 135 | C-5 | Influenced by ortho-fluorine and para-hydroxyl group. |

| ~ 120 - 125 | C-1 | Attached to the boronic acid group. |

| ~ 115 - 120 | C-4 | Shielded by the ortho-hydroxyl group. |

Causality Behind Predicted ¹³C NMR Assignments:

-

Substituent Effects: The chemical shifts of the aromatic carbons are governed by the interplay of inductive and resonance effects of the substituents.[2][3]

-

Fluorine (C-6): The most downfield signal is predicted for C-6 due to the strong deshielding effect of the directly attached, highly electronegative fluorine atom. This carbon will also exhibit a large one-bond coupling constant (¹JCF).

-

Hydroxyl Group (C-3): The carbon bearing the hydroxyl group (C-3) is expected to be significantly downfield due to the oxygen's electronegativity.

-

Chlorine (C-2): The carbon attached to chlorine (C-2) will also be deshielded. It will likely show a smaller two-bond coupling to the adjacent fluorine (²JCF).

-

Boronic Acid Group (C-1): The carbon attached to the boronic acid group (ipso-carbon) is often difficult to observe due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the electron-withdrawing nature of the boronic acid group.

-

C-4 and C-5: The remaining aromatic carbons will have chemical shifts determined by their position relative to the various substituents.

-

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable protons.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak.

-

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for its various bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch | Phenolic and Boronic acid OH |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 1600 - 1580, 1500 - 1400 | Medium to Strong | C=C stretch | Aromatic ring |

| 1380 - 1310 | Strong | B-O stretch | Boronic acid |

| 1250 - 1150 | Strong | C-O stretch | Phenolic C-O |

| 1100 - 1000 | Strong | C-F stretch | Aromatic C-F |

| 850 - 750 | Strong | C-Cl stretch | Aromatic C-Cl |

| 750 - 700 | Strong | O-B-O deformation | Boronic acid |

Causality Behind Predicted IR Assignments:

-

O-H Stretching: A broad and intense band in the 3600-3200 cm⁻¹ region is a hallmark of hydrogen-bonded hydroxyl groups, characteristic of both phenols and boronic acids.[4][5]

-

Aromatic C-H and C=C Stretching: The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1400 cm⁻¹ region.

-

B-O and C-O Stretching: A strong absorption band between 1380-1310 cm⁻¹ is characteristic of the B-O stretching vibration in boronic acids.[6][7] The C-O stretching of the phenolic group will appear as a strong band in the 1250-1150 cm⁻¹ range.

-

C-F and C-Cl Stretching: The carbon-halogen bonds will have distinct stretching vibrations. The C-F stretch is typically strong and found in the 1100-1000 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, generally between 850-750 cm⁻¹.

-

O-B-O Deformation: A characteristic deformation of the boronic acid group is expected in the 750-700 cm⁻¹ range.[6]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply uniform pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum is predicted to show a distinct molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in isotopic peaks (M+ and M+2 in an approximate 3:1 ratio) for all chlorine-containing fragments.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

| 190/192 | [M]⁺˙ | - |

| 172/174 | [M - H₂O]⁺˙ | H₂O |

| 144/146 | [M - H₂O - CO]⁺˙ | H₂O, CO |

| 125 | [M - H₂O - Cl]⁺ | H₂O, Cl |

| 109 | [M - B(OH)₂ - Cl]⁺ | B(OH)₂, Cl |

Proposed Fragmentation Pathway:

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of ortho-Substituted Hydroxyphenylboronic Acids

<

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

ortho-Hydroxyphenylboronic acids (o-HPBAs) represent a class of reagents whose reactivity is profoundly dictated by the proximate arrangement of their hydroxyl and boronic acid functionalities. This guide elucidates the core principles governing their chemical behavior, moving beyond standard protocols to explain the causal mechanisms behind their unique properties. We will explore the critical equilibrium between the open-chain boronic acid and its cyclic benzoxaborole form, detailing how this intramolecular interaction governs the molecule's participation in cornerstone reactions like the Suzuki-Miyaura coupling. Furthermore, this paper provides field-proven experimental methodologies and discusses the expanding role of these motifs in drug development as covalent inhibitors and advanced chemical sensors. The content herein is structured to provide researchers and drug development professionals with both the foundational knowledge and the practical insights required to harness the unique potential of these versatile compounds.

Introduction: The Unique Duality of ortho-Hydroxyphenylboronic Acids

Phenylboronic acids are foundational tools in modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions.[1] However, the introduction of a hydroxyl group at the ortho position creates a fascinating and powerful deviation from standard phenylboronic acid chemistry. This "ortho effect" is not merely a minor electronic perturbation; it fundamentally alters the structure and reactivity of the molecule.

The "Ortho Effect": Intramolecular Cyclization

The defining characteristic of an o-HPBA is its ability to undergo a rapid and reversible intramolecular condensation. The nucleophilic hydroxyl group attacks the electrophilic, vacant p-orbital of the boron atom, leading to the formation of a stable, five-membered heterocyclic ring system known as a benzoxaborole .[2][3]

This process establishes a dynamic equilibrium between the open-chain acid form and the cyclic boronic ester form. The position of this equilibrium is sensitive to solvent, pH, and the presence of other substituents on the aromatic ring.[4] This duality is the master variable controlling the reactivity of o-HPBAs; the molecule can react either as a boronic acid or as a stable, cyclic boronic ester, depending on the reaction conditions.

Figure 1: The dynamic equilibrium between the open-chain o-HPBA and its cyclic benzoxaborole form.

Properties Conferred by the Benzoxaborole Scaffold

The formation of the benzoxaborole ring imparts several advantageous properties. Compared to their open-chain boronic acid counterparts, benzoxaboroles often exhibit:

-

Enhanced Stability: The C–B bond within the benzoxaborole ring shows high hydrolytic resistance.[2]

-

Increased Acidity: The ring strain in the five-membered oxaborole structure increases the Lewis acidity of the boron atom. The pKa of benzoxaborole is approximately 7.4, which is significantly more acidic than phenylboronic acid (pKa ≈ 8.7).[5]

-

Favorable Drug-like Properties: Benzoxaboroles generally possess good water solubility, metabolic stability, and low biotoxicity, making them attractive scaffolds in medicinal chemistry.[6][7][8]

Key Reaction Pathways and Mechanistic Considerations

Understanding the interplay between the open and cyclic forms is paramount to predicting and controlling the outcomes of reactions involving o-HPBAs.

The Impact on Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most important reaction of boronic acids.[1] For a typical phenylboronic acid, the catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination.[9] With o-HPBAs, the situation is more nuanced. The benzoxaborole form can be considered a "protected" or "masked" version of the boronic acid.

Under standard Suzuki-Miyaura conditions (palladium catalyst, base), the base is crucial not only for activating the palladium complex but also for promoting the ring-opening of the benzoxaborole to the active boronate species required for transmetalation. The choice of base and solvent can therefore shift the equilibrium and influence reaction rates.

-

Kinetic vs. Thermodynamic Control: In some cross-coupling reactions with poly-halogenated substrates, the use of ortho-substituted boronic acids can lead to different product distributions depending on reaction conditions.[10] For example, an ortho-methoxy substituent can chelate to the palladium center during the transition state, influencing which halogen is substituted, a kinetic effect not observed with simpler boronic acids.[11][12] While a direct hydroxyl group introduces the additional complexity of the cyclization equilibrium, similar principles of kinetic control via chelation can be operative once the active boronate is formed.

References

- 1. nbinno.com [nbinno.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxaboroles for Drug Design - Enamine [enamine.net]

- 7. Covalent drugs and the potential of benzoxaboroles [oncodesign-services.com]

- 8. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Dichotomy of Reactivity: A Guide to the Role of Fluorine and Chlorine Substituents in Phenylboronic Acid Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Phenylboronic acids (PBAs) are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions. The strategic incorporation of halogen substituents, particularly fluorine and chlorine, onto the phenyl ring profoundly modulates the physicochemical properties and reactivity of these molecules. This guide provides an in-depth analysis of how fluorine and chlorine substituents influence the electronic character, Lewis acidity, stability, and reaction kinetics of phenylboronic acids. We will explore the nuanced interplay of inductive and resonance effects, the impact of positional isomerism (ortho, meta, para), and the consequences for critical transformations such as the Suzuki-Miyaura coupling. Furthermore, this paper addresses common side reactions like protodeboronation and the equilibrium dynamics of boroxine formation. By synthesizing field-proven insights with mechanistic data, this guide aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to rationally select and effectively utilize halogenated phenylboronic acids in their synthetic endeavors.

Fundamental Physicochemical Effects of F and Cl Substituents

The reactivity of a phenylboronic acid is fundamentally governed by the electronic and steric environment surrounding the C–B bond. Fluorine and chlorine, while both halogens, exert distinct effects due to differences in electronegativity, atomic size, and the nature of their orbital interactions with the aromatic system.

Electronic Effects: A Tale of Two Forces

The net electronic effect of a halogen substituent on an aromatic ring is a delicate balance between its inductive and resonance (mesomeric) effects.

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by the substituent's electronegativity. Fluorine is the most electronegative element, and thus exerts a stronger -I effect than chlorine.[1] This effect decreases with distance from the substituent.

-

Resonance Effect (+M): This is the donation of electron density into the pi (π) system of the aromatic ring via the halogen's lone pair electrons. For this effect to be significant, effective overlap is required between the p-orbitals of the halogen and the carbon of the ring. Fluorine's 2p orbitals have a similar size and energy to carbon's 2p orbitals, leading to efficient overlap and a significant +M effect. In contrast, chlorine's larger 3p orbitals overlap less effectively with carbon's 2p orbitals, resulting in a weaker +M effect.[2]

Crucially, for both fluorine and chlorine, the inductive effect (-I) outweighs the resonance effect (+M), making them net electron-withdrawing groups and deactivators in electrophilic aromatic substitution.[3] However, the stronger +M effect of fluorine can offset its powerful -I effect, particularly when it is in the para position, leading to nuanced reactivity compared to chlorine.[2][4]

Caption: Inductive vs. Resonance Effects of F and Cl.

Steric Effects and Positional Isomerism

The position of the halogen substituent—ortho, meta, or para relative to the boronic acid group—is critical.[3][5]

-

Ortho Position: A substituent at the ortho position exerts the maximum steric hindrance. This can impede the approach of reagents to the boron center, potentially slowing down reactions like transmetalation in the Suzuki-Miyaura coupling.[6] For fluorine, its small size minimizes steric clash, but it can participate in intramolecular hydrogen bonding with the boronic acid's hydroxyl groups, affecting conformation and acidity.[4]

-

Meta Position: Substituents here have a minimal steric impact on the boronic acid group. Their influence is primarily electronic. The resonance effect is much weaker at the meta position, meaning the electron-withdrawing inductive effect (-I) is dominant.[7]

-

Para Position: This position has no direct steric effect on the reaction center. It is where the electronic effects, both inductive and resonance, are most strongly transmitted to the C–B bond.[7]

Impact on Lewis Acidity (pKa)

Boronic acids are primarily Lewis acids, accepting a hydroxide ion to form a more reactive tetracoordinate boronate species. The ease of this process is quantified by the pKa. Unsubstituted phenylboronic acid has a pKa of approximately 8.8.[4] Electron-withdrawing halogen substituents increase the Lewis acidity of the boron center, resulting in a lower pKa value.[8]

This increased acidity is a direct consequence of the -I effect, which polarizes the B-O bonds and stabilizes the resulting negative charge on the boronate anion. The effect is position-dependent:

-

Meta-substituents generally lead to the greatest increase in acidity (lowest pKa) because the strong -I effect operates without opposition from a significant +M effect.[4]

-

Para-substituents show a less pronounced increase in acidity. For fluorine, the +M effect partially counteracts the -I effect, making 4-fluorophenylboronic acid less acidic than its meta counterpart.[4]

-

Ortho-substituents can have complex effects. While the -I effect is strong, steric hindrance can destabilize the formation of the tetrahedral boronate anion.[4] Furthermore, intramolecular hydrogen bonding (e.g., B-O-H···F) can stabilize the neutral acid form, increasing the pKa relative to what electronic effects alone would predict.[4]

| Substituent | pKa | Rationale |

| H (Unsubstituted) | 8.86 | Reference compound.[4] |

| 4-Fluoro | 8.77 | Weakest acidifying effect; -I effect is partially compensated by +M effect.[4] |

| 3-Fluoro | 8.35 | Strong acidifying effect; dominated by the -I effect.[9] |

| 2-Fluoro | 8.67 | Acidity reduced by potential intramolecular H-bonding stabilizing the neutral acid.[4] |

| 4-Chloro | 8.60 | More acidic than 4-fluoro due to weaker +M effect. |

| 3-Chloro | 8.25 | Strong acidifying effect from -I effect, similar to 3-fluoro. |

| 2,6-Difluoro | 7.69 | Strong cumulative -I effect from two fluorine atoms. |

| 2,3,4,6-Tetrafluoro | 6.17 | Very strong acidity due to multiple electron-withdrawing fluorine atoms.[4] |

| 4-Trifluoromethyl | 7.90 | The strongly withdrawing -CF3 group significantly increases acidity.[10] |

| 4-Trifluoromethoxy | 7.80 | The -OCF3 group is a potent electron-withdrawing group, increasing acidity.[11] |

Note: pKa values can vary slightly depending on the measurement conditions. The values presented are representative.

Influence on Reactivity and Stability

The electronic and steric modifications induced by fluorine and chlorine directly translate to altered reactivity in key synthetic transformations and affect the overall stability of the boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is the cornerstone application for phenylboronic acids.[4] Halogen substituents influence the key steps of the catalytic cycle, particularly transmetalation.

The generally accepted catalytic cycle involves:

-

Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species, [Ar'-B(OH)3]⁻.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Halogen substituents have a dual impact:

-

Boronate Formation: The increased Lewis acidity (lower pKa) of halogenated PBAs facilitates the formation of the active boronate species at a lower pH or with weaker bases. This can accelerate the transmetalation step.

-

Aryl Group Nucleophilicity: The electron-withdrawing nature of F and Cl decreases the electron density on the phenyl ring, making the aryl group less nucleophilic. This can slow down the transfer of the aryl group from boron to palladium during transmetalation.[6]

The overall reactivity trend is often a result of these competing factors. For many substrates, the reactivity order in Suzuki-Miyaura couplings is para > meta >> ortho.[6] The significantly reduced reactivity of the ortho-isomer is a clear indicator of steric hindrance impeding the transmetalation step.[6]

Competing Reaction: Protodeboronation

Protodeboronation is a significant undesired side reaction where the C–B bond is cleaved by a proton source (often water or alcohol), replacing the boronic acid moiety with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[12] This process is often base-catalyzed and accelerated at higher temperatures.[13][14]

Fluorinated and chlorinated phenylboronic acids, particularly those with multiple halogen substituents, are more susceptible to protodeboronation.[14][15] The strong electron-withdrawing nature of the halogens makes the ipso-carbon (the carbon attached to boron) more electron-deficient and thus more vulnerable to nucleophilic attack or protonolysis, which can initiate the C-B bond cleavage.[13] Minimizing protodeboronation often requires careful control of reaction temperature, pH, and the choice of base.[16]

Equilibrium Considerations: Boroxine Formation

In the solid state or in non-aqueous solution, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[17][18] This equilibrium is reversible, and the addition of water shifts it back towards the boronic acid monomer.[17][19]

3 Ar-B(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

The position of this equilibrium is influenced by the electronic nature of the substituents. Studies have shown that electron-donating groups tend to favor the formation of the boroxine.[19] Conversely, the electron-withdrawing fluorine and chlorine substituents disfavor boroxine formation, shifting the equilibrium towards the monomeric boronic acid. This is an important practical consideration, as the boroxine itself can participate in coupling reactions, sometimes with different reactivity compared to the monomer.[17]

Caption: Equilibrium between a Boronic Acid and its Boroxine.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine and, to a lesser extent, chlorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets.[20] Halogenated phenylboronic acids are therefore critical building blocks for the synthesis of these advanced pharmaceutical intermediates.

For example, the boronic acid functional group itself is a key pharmacophore in drugs like bortezomib (Velcade®), where it forms a reversible covalent bond with the N-terminal threonine of the proteasome.[21] The ability to install fluorinated or chlorinated aryl rings using these reagents allows medicinal chemists to systematically probe structure-activity relationships (SAR) and optimize the pharmacokinetic profiles of drug leads.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with a Halogenated Phenylboronic Acid

This protocol is a representative example for the coupling of 4-bromotoluene with 3-chlorophenylboronic acid.

Materials:

-

3-Chlorophenylboronic acid

-

4-Bromotoluene

-

Palladium(II) acetate [Pd(OAc)₂]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene, anhydrous

-

Water, deionized

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.

-

Add 4-bromotoluene (1.0 mmol, 1.0 equiv) via syringe.

-

Seal the flask and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol: Spectrophotometric Determination of pKa

This method relies on the different UV-Vis absorbance spectra of the neutral boronic acid and its anionic boronate form.

Materials:

-

Halogenated phenylboronic acid of interest

-

Series of aqueous buffer solutions with known pH values (e.g., from pH 6 to pH 10)

-

UV-Vis spectrophotometer and quartz cuvettes

-

Concentrated HCl and NaOH for pH adjustment

-

Volumetric flasks and pipettes

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of the phenylboronic acid (e.g., 1 mM) in a suitable solvent like methanol or DMSO.

-

Prepare Sample Solutions: For each buffer solution, add a small, precise volume of the stock solution to a volumetric flask and dilute to the mark with the buffer. The final concentration should be in the range of 50-100 µM. Ensure the amount of organic solvent from the stock is minimal (<1%) to not significantly alter the pH.

-

Record Spectra: Record the UV-Vis spectrum (e.g., from 220-350 nm) for each sample solution at a constant temperature. Also record spectra in highly acidic (e.g., 0.1 M HCl, representing the pure acid form) and highly basic (e.g., 0.1 M NaOH, representing the pure boronate form) solutions.

-

Data Analysis:

-

Choose an analytical wavelength where the difference in absorbance between the acid and boronate forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the data to the Henderson-Hasselbalch equation rearranged for spectrophotometry: pH = pKa + log[(A - A_acid) / (A_base - A)] where A is the absorbance at a given pH, A_acid is the absorbance of the pure acid form, and A_base is the absorbance of the pure boronate form.

-

The pKa is the pH at which the absorbance is exactly halfway between A_acid and A_base.

-

Caption: Workflow for Spectrophotometric pKa Determination.

Conclusion

Fluorine and chlorine substituents are powerful tools for modulating the reactivity of phenylboronic acids. Their strong inductive effects universally increase the Lewis acidity of the boron center, which can be beneficial for facilitating the formation of the active boronate species in cross-coupling reactions. However, this is counterbalanced by a decrease in the nucleophilicity of the aryl ring and an increased susceptibility to protodeboronation. The position of the substituent is paramount, with ortho isomers being strongly influenced by steric effects, while meta and para isomers showcase a more direct interplay of inductive and resonance forces. A thorough understanding of these principles is essential for any scientist aiming to leverage halogenated phenylboronic acids for the rational design and efficient synthesis of complex molecules in academic and industrial research.

References

- 1. reddit.com [reddit.com]

- 2. gauthmath.com [gauthmath.com]

- 3. leah4sci.com [leah4sci.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protodeboronation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Boroxine - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. pharmacyjournal.org [pharmacyjournal.org]

- 21. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Functionalized Boronic Acids in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary